molecular formula C11H9F2N3O2S B2554020 N-[4-(difluoromethoxy)phenyl]-4-methyl-1,2,3-thiadiazole-5-carboxamide CAS No. 897837-35-3

N-[4-(difluoromethoxy)phenyl]-4-methyl-1,2,3-thiadiazole-5-carboxamide

Cat. No.: B2554020
CAS No.: 897837-35-3
M. Wt: 285.27
InChI Key: ZUYFAFHRHFOOBT-UHFFFAOYSA-N
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Description

N-[4-(difluoromethoxy)phenyl]-4-methyl-1,2,3-thiadiazole-5-carboxamide ( 897837-35-3) is a high-purity chemical compound supplied for research and development purposes. With a molecular formula of C11H9F2N3O2S and a molecular weight of 285.27 g/mol, this 1,2,3-thiadiazole derivative is characterized by its distinct structure featuring a difluoromethoxy phenyl group . This compound is part of the 1,2,3-thiadiazole chemical class, which is recognized in scientific literature for its significant potential in developing crop-protecting agents. Patents disclose that 1,2,3-thiadiazole carboxamide compounds are investigated for their activity against undesired phytopathogenic microorganisms, including fungal, nematode, and bacterial pathogens . Furthermore, related 4-methyl-1,2,3-thiadiazole-5-carboxylic acid derivatives have demonstrated promising in vitro antimicrobial activity, particularly against Gram-positive bacteria, in recent studies . Thiadiazole scaffolds, in general, are of high interest in medicinal chemistry due to their broad spectrum of biological activities, which also includes anticancer properties, as they can act as bioisosteres for pyrimidine and oxadiazole rings . This product is intended for laboratory research use only and is not classified as a drug, antibiotic, or pesticide for human, animal, or crop use. Researchers can leverage this compound as a key intermediate or building block in agrochemical discovery, antimicrobial studies, and the synthesis of novel heterocyclic molecules. For specific storage and handling information, please refer to the safety data sheet.

Properties

IUPAC Name

N-[4-(difluoromethoxy)phenyl]-4-methylthiadiazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9F2N3O2S/c1-6-9(19-16-15-6)10(17)14-7-2-4-8(5-3-7)18-11(12)13/h2-5,11H,1H3,(H,14,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZUYFAFHRHFOOBT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SN=N1)C(=O)NC2=CC=C(C=C2)OC(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9F2N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(difluoromethoxy)phenyl]-4-methyl-1,2,3-thiadiazole-5-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized by reacting a suitable hydrazine derivative with a thioamide under acidic conditions. This step forms the core thiadiazole structure.

    Introduction of the Difluoromethoxy Group: The difluoromethoxy group can be introduced through a nucleophilic substitution reaction using a suitable difluoromethoxy reagent.

    Attachment of the Phenyl Group: The phenyl group can be attached to the thiadiazole ring through a coupling reaction, such as a Suzuki or Heck coupling.

    Formation of the Carboxamide Group: The carboxamide group can be introduced by reacting the intermediate compound with an appropriate amine under suitable conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic steps to ensure high yield and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and process intensification techniques to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-[4-(difluoromethoxy)phenyl]-4-methyl-1,2,3-thiadiazole-5-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.

    Substitution: Nucleophiles or electrophiles under appropriate conditions, such as elevated temperatures or the presence of catalysts.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives with additional oxygen-containing functional groups, while reduction may produce reduced derivatives with fewer oxygen atoms.

Scientific Research Applications

Pharmacological Applications

1.1 Anticancer Activity
Research has indicated that compounds containing the thiadiazole moiety exhibit promising anticancer properties. For instance, derivatives of 1,2,3-thiadiazole have been synthesized and evaluated for their activity against various cancer cell lines, including Hepatocellular carcinoma (HepG-2). These studies demonstrate that certain thiadiazole derivatives can significantly inhibit cancer cell proliferation, with some compounds showing IC50 values comparable to established anticancer drugs like Cisplatin .

1.2 Antimicrobial Properties
Thiadiazole derivatives have been recognized for their antimicrobial activities against a range of pathogens. The incorporation of the thiadiazole ring into chemical structures enhances their effectiveness as antibacterial and antifungal agents. Research has shown that N-[4-(difluoromethoxy)phenyl]-4-methyl-1,2,3-thiadiazole-5-carboxamide exhibits substantial activity against both Gram-positive and Gram-negative bacteria as well as fungal strains .

1.3 Anti-inflammatory Effects
Several studies have highlighted the anti-inflammatory potential of thiadiazole derivatives. The compound's ability to modulate inflammatory pathways makes it a candidate for treating conditions characterized by chronic inflammation. Experimental models have demonstrated that these compounds can reduce markers of inflammation in vitro and in vivo .

1.4 Other Biological Activities
Beyond anticancer and antimicrobial effects, thiadiazole compounds have shown promise in treating diabetes, hypertension, and neurological disorders due to their diverse pharmacological activities . The multifunctional nature of these compounds allows for their exploration in drug development for various therapeutic areas.

Agricultural Applications

2.1 Crop Protection
The utility of this compound extends to agriculture as well. Thiadiazole derivatives are being investigated as potential crop protection agents against pests and pathogens. Their effectiveness in controlling insect pests and pathogenic fungi positions them as valuable alternatives to conventional pesticides . Research has demonstrated that these compounds can significantly reduce pest populations while being less harmful to beneficial insects.

2.2 Herbicidal Properties
In addition to pest control, some thiadiazole compounds have been identified as herbicides capable of inhibiting weed growth without adversely affecting crop yield. Their selective action against unwanted flora makes them suitable candidates for integrated pest management strategies in sustainable agriculture .

Case Studies and Research Findings

Study Focus Findings
Gomha et al. (2017)Anticancer ActivitySynthesized novel thiadiazole derivatives showed significant inhibition of HepG-2 cell lines with promising IC50 values .
Patent Review (2018)Crop ProtectionIdentified thiadiazole carboxamide compounds effective against various agricultural pests and pathogens .
PMC Study (2023)Antimicrobial EffectsDemonstrated strong antibacterial activity against multiple strains; potential for development into new antibiotics .

Mechanism of Action

The mechanism of action of N-[4-(difluoromethoxy)phenyl]-4-methyl-1,2,3-thiadiazole-5-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes, receptors, or other proteins, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific application and context.

Comparison with Similar Compounds

Comparison with Structural and Functional Analogs

The pharmacological and chemical properties of N-[4-(difluoromethoxy)phenyl]-4-methyl-1,2,3-thiadiazole-5-carboxamide can be inferred through comparison with closely related compounds. Below is a detailed analysis of key analogs:

N-[4-[3,5-Bis(trifluoromethyl)-1H-pyrazol-1-yl]phenyl]-4-methyl-1,2,3-thiadiazole-5-carboxamide (BTP2/YM-58483)

  • Structure : Features a bis(trifluoromethyl)pyrazole group instead of difluoromethoxy.
  • Activity : Potent SOCE inhibitor (IC₅₀ = 100 nM for CRAC channels) . Reduces TLR4-mediated ROS generation, calcium flux, and lung injury in acute lung injury models . Also mitigates doxorubicin-induced heart failure by blocking ORAI1/SOCE in cardiac fibroblasts .
  • Applications : Investigated in pulmonary hypertension (PH) models, where it attenuates vascular remodeling .

N-[4-(Diethylamino)phenyl]-4-phenyl-1,2,3-thiadiazole-5-carboxamide (47n)

  • Structure: Diethylamino-substituted phenyl group.
  • Synthesis : Prepared via coupling of 4-phenyl-1,2,3-thiadiazole-5-carboxylic acid with N,N-diethyl-p-phenylenediamine using HBTU/DIPEA .

5-(4-Chlorobenzenesulfonyl)-N,N-dimethyl-1,2,3-thiadiazole-4-carboxamide

  • Structure : Chlorobenzenesulfonyl and dimethylamide substituents.
  • Activity: Not directly linked to calcium signaling but highlights structural diversity within the thiadiazole-carboxamide class .

N’-(2,4-Difluorophenyl)-4-methyl-1,2,3-thiadiazole-5-carbohydrazide

  • Structure : Carbohydrazide derivative with 2,4-difluorophenyl substitution.
  • Activity : Evaluated for antifungal properties via inhibition of fungal fatty acid biosynthesis .

Structural-Activity Relationship (SAR) Analysis

  • Substituent Effects: Bis(trifluoromethyl)pyrazole (BTP2): Enhances lipophilicity and SOCE inhibition efficacy compared to difluoromethoxy or diethylamino groups . Carbohydrazide Derivatives: Replacement of carboxamide with carbohydrazide shifts activity toward antifungal targets . Phenyl vs. Heteroaryl Substituents: Phenyl groups (e.g., 4-phenyl in 47n) may reduce potency for calcium channel blockade compared to electron-withdrawing substituents (e.g., trifluoromethyl) .

Data Tables

Table 1: Key Structural Analogs and Properties

Compound Name Molecular Formula Key Substituent Primary Target/Activity IC₅₀/EC₅₀ Reference
BTP2/YM-58483 C₁₅H₉F₆N₅OS Bis(trifluoromethyl)pyrazole CRAC channels, SOCE inhibition 100 nM
N-[4-(Diethylamino)phenyl]-4-phenyl-1,2,3-thiadiazole-5-carboxamide (47n) C₂₀H₂₄N₃O₃S Diethylaminophenyl Undefined (structural analog) N/A
N’-(2,4-Difluorophenyl)-4-methyl-1,2,3-thiadiazole-5-carbohydrazide C₁₀H₈F₂N₄OS 2,4-Difluorophenyl Fungal fatty acid biosynthesis N/A

Biological Activity

N-[4-(difluoromethoxy)phenyl]-4-methyl-1,2,3-thiadiazole-5-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in the field of oncology. This article explores its chemical properties, biological activities, and relevant research findings.

The chemical structure of this compound is characterized by the following:

PropertyValue
Chemical Formula C12H9F2N3O3S
Molecular Weight 285.27 g/mol
IUPAC Name This compound
Appearance Powder
Storage Temperature Room Temperature

Anticancer Properties

Recent studies have highlighted the anticancer potential of thiadiazole derivatives, including this compound. The compound exhibits notable cytotoxicity against various cancer cell lines:

  • Breast Carcinoma (T47D)
  • Colon Carcinoma (HT-29)
  • Lung Carcinoma (A549)

In vitro assays have demonstrated that this compound has a selective toxicity profile, showing significant antiproliferative activity against cancer cells while sparing normal cells such as skin fibroblasts and hepatocytes .

The mechanism by which this compound exerts its anticancer effects involves:

  • Inhibition of Kinase Activity: The compound has been shown to inhibit ERK1/2 kinase activity, which plays a crucial role in cell proliferation and survival pathways .
  • Induction of Apoptosis: Studies indicate that treatment with this compound leads to the activation of caspases (3, 8, and 9), promoting apoptosis in cancer cells .

Case Studies and Research Findings

  • Cytotoxicity Assessment:
    • A study reported IC50 values for this compound ranging from 0.079 to 8.284 µM against various cancer cell lines. Notably, it showed higher efficacy compared to standard chemotherapeutic agents like doxorubicin .
  • Selectivity for Cancer Cells:
    • In comparative assays with normal human cell lines, the compound demonstrated a marked selectivity for cancer cells, indicating a favorable therapeutic index .
  • Structural Activity Relationship (SAR):
    • Modifications in the chemical structure of thiadiazole derivatives have been correlated with enhanced biological activity. For instance, substituting chlorine with fluorine has been associated with increased anticancer activity .

Q & A

Q. What synthetic methodologies are recommended for the preparation of N-[4-(difluoromethoxy)phenyl]-4-methyl-1,2,3-thiadiazole-5-carboxamide, and how can reaction yields be optimized?

The synthesis typically involves coupling 4-methyl-1,2,3-thiadiazole-5-carboxylic acid with 4-(difluoromethoxy)aniline using carbodiimide-based coupling agents (e.g., EDCI or DCC) in anhydrous solvents like DMF or dichloromethane. Key optimizations include:

  • Maintaining temperatures between 0–5°C during activation of the carboxylic acid.
  • Using ultrasound-assisted methods to enhance reaction rates and improve yields by up to 30% compared to conventional heating .
  • Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) to isolate the product .

Q. What analytical techniques are critical for confirming the structural integrity and purity of this compound?

  • HPLC-UV (λ = 254 nm) with a C18 column to assess purity (>95%).
  • LC-MS for molecular weight confirmation (expected [M+H]+: ~328.3 g/mol).
  • Multinuclear NMR (1H, 13C, 19F) to resolve the difluoromethoxy group (-OCF2H) and thiadiazole ring protons. 19F NMR is particularly useful for characterizing fluorine environments .

Q. Which in vitro assays are suitable for preliminary evaluation of its biological activity?

  • Calcium influx assays using Fura-2-AM in cell lines (e.g., HEK293 or macrophages) to assess SOCE (store-operated calcium entry) inhibition, with BTP2 (YM-58483) as a positive control .
  • Cytotoxicity screening via MTT or resazurin assays in cancer cell lines (e.g., HeLa or MCF-7) .

Advanced Research Questions

Q. How can researchers resolve discrepancies in biological activity data across different experimental models?

Discrepancies may arise from variations in ORAI1/STIM1 expression levels or assay conditions. Strategies include:

  • Validating target protein expression in cell models via Western blot or qPCR.
  • Standardizing assay protocols (e.g., pre-incubation times with inhibitors, calcium-free buffer composition) .
  • Replicating studies in primary cells (e.g., cardiac fibroblasts or endothelial progenitor cells) to compare with immortalized lines .

Q. What strategies improve metabolic stability and bioavailability in preclinical studies?

  • Structural modifications : Introduce electron-withdrawing groups (e.g., -CF3) on the difluoromethoxy phenyl ring to reduce oxidative metabolism.
  • Deuteration : Replace labile hydrogen atoms (e.g., methyl group) with deuterium to slow CYP450-mediated degradation.
  • In vitro microsomal assays : Use human/rat liver microsomes with LC-MS to identify major metabolites and guide derivatization .

Q. How can computational modeling guide structure-activity relationship (SAR) studies for this compound?

  • Docking studies : Use software like AutoDock Vina to predict binding interactions with ORAI1 or other ion channels.
  • QSAR models : Correlate electronic parameters (Hammett constants) of substituents with SOCE inhibitory activity.
  • MD simulations : Assess stability of the carboxamide group in aqueous environments to optimize solubility .

Q. What experimental approaches validate the compound’s mechanism of action in disease models?

  • Knockdown/knockout models : Use siRNA or CRISPR-Cas9 to silence ORAI1/STIM1 in target cells and compare effects with the compound.
  • In vivo efficacy : Test in rodent models of inflammation or fibrosis, monitoring biomarkers like IL-6 or TGF-β .
  • Electrophysiology : Patch-clamp recordings to directly measure SOCE currents in transfected cells .

Data Analysis & Optimization

Q. How should researchers analyze conflicting solubility data in different solvent systems?

  • Perform phase-solubility diagrams in buffers (pH 1.2–7.4) and co-solvents (e.g., PEG-400, DMSO).
  • Use Hansen solubility parameters to predict compatibility with excipients for formulation .
  • Cross-reference with X-ray crystallography data (if available) to correlate crystal lattice energy with solubility .

Q. What methods address low yields in the final coupling step of the synthesis?

  • Optimize stoichiometry (1.2–1.5 equivalents of carbodiimide reagent).
  • Replace DMF with less polar solvents (e.g., THF) to minimize side reactions.
  • Employ microwave-assisted synthesis (80°C, 20 min) for faster reaction kinetics .

Comparative & Functional Studies

Q. How does the difluoromethoxy group influence biological activity compared to analogs with methoxy or trifluoromethoxy substituents?

  • The -OCF2H group enhances metabolic stability relative to -OCH3 and improves membrane permeability compared to -OCF3.
  • In vitro assays : Compare IC50 values in SOCE inhibition assays using analogs from PubChem data .
  • Lipophilicity studies : Measure logP values to quantify hydrophobicity differences .

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